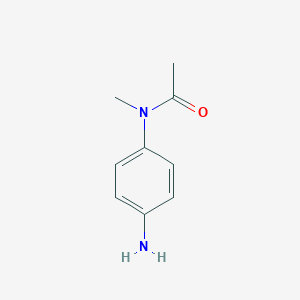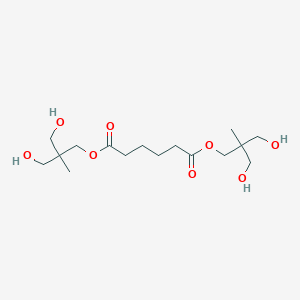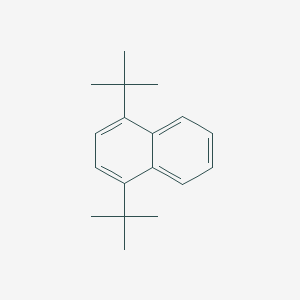
1,4-Di-tert-butylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di-tert-butylnaphthalene (DBN) is a polycyclic aromatic hydrocarbon (PAH) compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. DBN is a white crystalline powder that is soluble in organic solvents and has a high melting point. It is a derivative of naphthalene, which is a common PAH found in coal tar and cigarette smoke.
作用機序
The mechanism of action of 1,4-Di-tert-butylnaphthalene is not fully understood, but it is believed to act through various pathways such as the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways. 1,4-Di-tert-butylnaphthalene has been shown to inhibit the production of ROS, which are known to cause oxidative damage to cells and tissues. It has also been shown to modulate various signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
生化学的および生理学的効果
1,4-Di-tert-butylnaphthalene has been shown to have various biochemical and physiological effects such as antioxidant, anti-inflammatory, and anticancer activities. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1,4-Di-tert-butylnaphthalene has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
1,4-Di-tert-butylnaphthalene has several advantages for use in lab experiments such as its high purity, stability, and solubility in organic solvents. It is also relatively easy to synthesize, and the yield is typically high. However, 1,4-Di-tert-butylnaphthalene has some limitations such as its high melting point, which can make it difficult to handle in some experiments. It is also relatively expensive compared to other compounds.
将来の方向性
There are several future directions for the study and application of 1,4-Di-tert-butylnaphthalene. One direction is the development of novel materials based on 1,4-Di-tert-butylnaphthalene such as MOFs and carbon nanotubes. These materials have potential applications in various fields such as catalysis, gas storage, and drug delivery.
Another direction is the study of 1,4-Di-tert-butylnaphthalene as a potential therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's. Further studies are needed to fully understand the mechanism of action of 1,4-Di-tert-butylnaphthalene and its potential as a therapeutic agent.
In conclusion, 1,4-Di-tert-butylnaphthalene is a unique compound that has potential applications in various fields such as organic electronics, material science, and biomedicine. Its synthesis method is relatively simple, and it has several advantages for use in lab experiments. Further studies are needed to fully understand the mechanism of action of 1,4-Di-tert-butylnaphthalene and its potential as a therapeutic agent.
合成法
The synthesis of 1,4-Di-tert-butylnaphthalene involves the reaction of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of 1,4-Di-tert-butylnaphthalene obtained through this method is typically high, and the purity is also excellent.
科学的研究の応用
1,4-Di-tert-butylnaphthalene has been extensively studied for its potential applications in various fields such as organic electronics, material science, and biomedicine. In organic electronics, 1,4-Di-tert-butylnaphthalene has been used as a dopant to improve the conductivity of organic semiconductors. It has also been used as a component in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
In material science, 1,4-Di-tert-butylnaphthalene has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). These materials have unique properties such as high surface area, tunable pore size, and selectivity towards specific molecules. 1,4-Di-tert-butylnaphthalene has also been used as a template for the synthesis of carbon nanotubes, which have potential applications in nanoelectronics and nanocomposites.
In biomedicine, 1,4-Di-tert-butylnaphthalene has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's. It has been shown to have antioxidant and anti-inflammatory properties, and it can also inhibit the growth of cancer cells. 1,4-Di-tert-butylnaphthalene has also been used as a fluorescent probe for imaging biological systems.
特性
CAS番号 |
10565-10-3 |
|---|---|
製品名 |
1,4-Di-tert-butylnaphthalene |
分子式 |
C18H24 |
分子量 |
240.4 g/mol |
IUPAC名 |
1,4-ditert-butylnaphthalene |
InChI |
InChI=1S/C18H24/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 |
InChIキー |
DUZJAHSVQZWFOS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C2=CC=CC=C21)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC=C(C2=CC=CC=C21)C(C)(C)C |
同義語 |
1,4-Di-tert-butylnaphthalene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



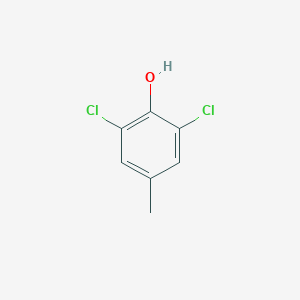
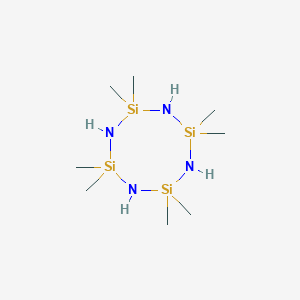
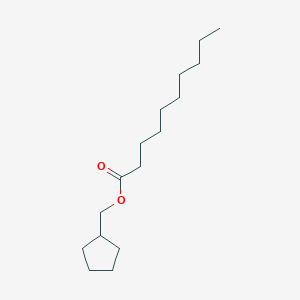
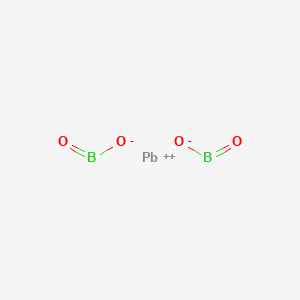
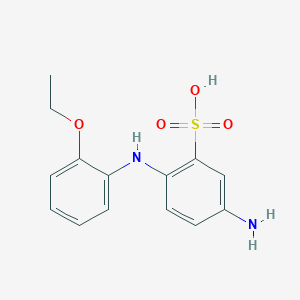
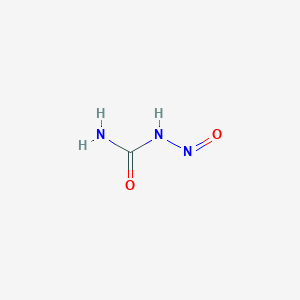
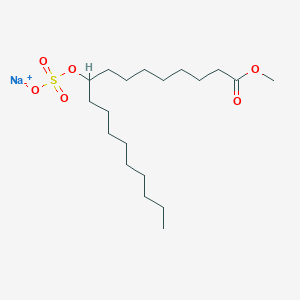
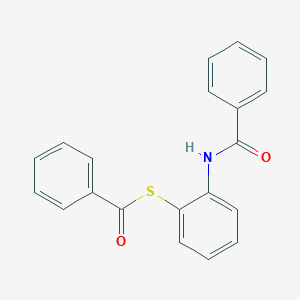
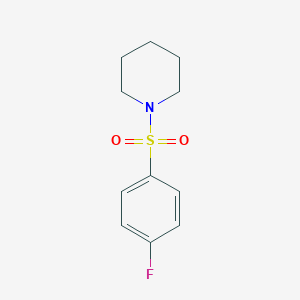
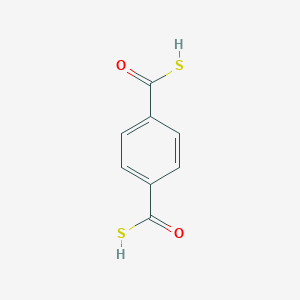
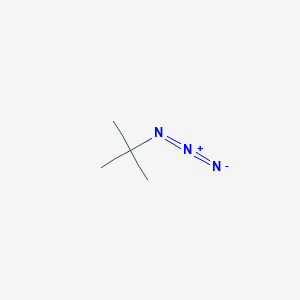
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
